3,5-Difluoro-4-(trifluoromethyl)pyridine
Overview
Description
3,5-Difluoro-4-(trifluoromethyl)pyridine is a compound that contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine . It is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .
Synthesis Analysis
The synthesis of this compound is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a fluorine atom and a pyridine in their structure . To develop compounds with unique biological properties, hydrogen is commonly replaced with fluorine .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its solid form . The presence of a fluorine atom and a pyridine in their structure are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .Scientific Research Applications
Molecular Structure Analysis
Research involving the molecular structure analysis of related compounds, such as 3,5-dichloro-2,6-difluoro-4-X-pyridine derivatives, has utilized nuclear quadrupole resonance spectra and quantum chemical calculations. These studies have facilitated the prediction of molecular conformations, demonstrating the compound's utility in structural chemistry and materials science (Redshaw & Orville-Thomas, 1979).
Synthetic Applications
3,5-Difluoro-4-(trifluoromethyl)pyridine and its derivatives have been extensively applied in the synthesis of various functional molecules. These applications include the preparation of multifunctional pyridine derivatives, highlighting the compound's versatility as a building block in organic synthesis (Benmansour et al., 2001). The compound's reactivity and functionalization have been further explored through metalation and subsequent carboxylation or functionalization, offering insights into regioselective synthesis strategies (Schlosser & Marull, 2003).
Structural Characterization
In-depth structural characterization of this compound derivatives has been achieved through various techniques, including X-ray diffraction. These studies have elucidated complex structures, such as the interaction product of 5-trifluoromethyl-pyridine-2-thione with iodine, revealing intricate hydrogen-bonding networks and molecular geometries (Chernov'yants et al., 2011).
Chemical Reactions and Catalysis
The compound has also been investigated for its role in chemical reactions and as a catalyst in various synthetic processes. For example, research into the reactions of trifluoromethylpyridines with alkyllithium reagents has uncovered directing effects of the trifluoromethyl groups, contributing valuable knowledge to the field of catalytic chemistry (Porwisiak & Dmowski, 1994).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
3,5-Difluoro-4-(trifluoromethyl)pyridine (DFTP) is a key structural motif in active agrochemical and pharmaceutical ingredients It’s known that the compound is used in the protection of crops from pests , suggesting that its targets could be specific enzymes or receptors in pests that interfere with their physiological processes.
Mode of Action
The biological activities of trifluoromethylpyridine (tfmp) derivatives, which include dftp, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . This suggests that DFTP may interact with its targets in a way that exploits these properties, leading to changes in the targets’ function.
Pharmacokinetics
The physicochemical properties of fluorine and pyridine moieties in tfmp derivatives, including dftp, may influence their pharmacokinetic properties . For instance, the presence of fluorine atoms can enhance the metabolic stability of a compound, potentially affecting its bioavailability .
Result of Action
Given its use in agrochemicals, it’s likely that dftp interferes with the physiological processes of pests, leading to their eradication or control .
Biochemical Analysis
Biochemical Properties
3,5-Difluoro-4-(trifluoromethyl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with enzymes involved in oxidative stress responses and metabolic pathways. For instance, it has been observed to inhibit certain cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous compounds. The interaction between this compound and these enzymes is primarily through the formation of stable enzyme-inhibitor complexes, leading to a decrease in enzyme activity .
Cellular Effects
The effects of this compound on cellular processes are multifaceted. This compound has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. In cancer cell lines, this compound has been reported to induce apoptosis by activating caspase pathways and increasing the expression of pro-apoptotic genes. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in ATP production and overall cellular energy balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active sites of target enzymes. This binding often involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex. Furthermore, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or high temperatures. Long-term studies have shown that prolonged exposure to this compound can lead to cumulative effects on cellular function, including sustained inhibition of enzyme activity and persistent changes in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exert minimal toxic effects, while higher doses can lead to significant toxicity. Threshold effects have been observed, where a certain dosage level results in a marked increase in adverse effects, such as hepatotoxicity and nephrotoxicity. These toxic effects are likely due to the accumulation of the compound in specific tissues and the subsequent disruption of normal cellular functions .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to xenobiotic metabolism. It interacts with enzymes such as cytochrome P450s and glutathione S-transferases, which facilitate its biotransformation and elimination from the body. The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in the levels of various metabolites .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes. The compound tends to accumulate in tissues with high metabolic activity, such as the liver and kidneys, where it can exert its biochemical effects .
Subcellular Localization
The subcellular localization of this compound is influenced by its chemical properties and interactions with cellular components. It is often found in the cytoplasm and mitochondria, where it can affect metabolic processes and energy production. The compound may also undergo post-translational modifications that direct it to specific organelles, enhancing its activity and function within the cell .
Properties
IUPAC Name |
3,5-difluoro-4-(trifluoromethyl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F5N/c7-3-1-12-2-4(8)5(3)6(9,10)11/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOKAPTOVFHLDBN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C=N1)F)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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